molecular formula C11H11N3O B2988966 1-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one CAS No. 3364-13-4

1-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one

Cat. No.: B2988966
CAS No.: 3364-13-4
M. Wt: 201.229
InChI Key: XBECQWBFUFIUPC-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one (CAS 3364-13-4) is a high-value 1,2,3-triazole derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound is a key precursor for synthesizing complex polyheterocyclic scaffolds . Its core structure, featuring a methyl-substituted triazole ring, is integral to compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . Researchers utilize this ketone as a starting material in multi-step syntheses. It is commonly transformed into chalcones, which can then be cyclized with thiosemicarbazide to produce pyrazoline derivatives . These complex molecules, embedding multiple pharmacophores, are of significant interest for developing new therapeutic agents and functional materials . The product is also a crucial intermediate in cyclization reactions, such as palladium-catalyzed C-H bond activation, for constructing nitrogen-rich fused heterocycles like triazoloquinolines, which are relevant in drug discovery and materials science . Handle this material with appropriate safety precautions. This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

1-(5-methyl-2-phenyltriazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-11(9(2)15)13-14(12-8)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBECQWBFUFIUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is often catalyzed by copper(I) salts, leading to the formation of 1,2,3-triazoles under mild conditions . The reaction can be carried out in various solvents, including water, ethanol, and dimethyl sulfoxide (DMSO), with reaction times ranging from a few hours to overnight, depending on the specific conditions and substrates used.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to high yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

1-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The triazole ring’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

Phenyl vs. Substituted Phenyl Groups
  • 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one (LEMSUU) :

    • The 4-methylphenyl group increases hydrophobicity compared to the unsubstituted phenyl in the target compound. This modification enhances antimicrobial activity, with compound LEMSUU outperforming reference drugs like ampicillin against pathogens .
    • Activity : MIC values against S. aureus: 2 µg/mL (LEMSUU) vs. 8 µg/mL (ampicillin) .
  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime :

    • The electron-withdrawing nitro group stabilizes the oxime derivative, improving coordination with metal ions. This compound exhibits distinct NMR signals (e.g., OH proton at 9.52 ppm) and a planar crystal structure .
Heteroaromatic Hybrids
  • 1-(1-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one :
    • The benzimidazole moiety enhances π-π stacking and hydrogen bonding, critical for antimicrobial and anticancer activity. Melting points range from 119–194°C, reflecting increased rigidity .

Modifications to the Acetyl Group

Bromo-Substituted Derivatives
  • 2-Bromo-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one :
    • The bromine atom facilitates nucleophilic substitution, enabling unexpected pyrazine formation (50% yield) with benzylamine under catalyst-free conditions .
Chalcone Derivatives
  • 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Chalcone formation via Claisen-Schmidt condensation (NaOH/ethanol) introduces extended conjugation, shifting UV-Vis absorption to longer wavelengths (~350 nm) .

Physicochemical and Structural Properties

Compound Melting Point (°C) Crystal Packing Features Reactivity Highlights
Target Compound Base for chalcone synthesis
(E)-Oxime derivative 158–160 Planar structure, intramolecular H-bonding Oxime formation stabilizes tautomers
2-Bromoacetyl derivative Pyrazine formation via dimerization
LEMSUU π-stacking with 4-methylphenyl Enhanced thermal stability

Key Research Findings

Antimicrobial Potency : Substituted phenyl groups (e.g., 4-methylphenyl) significantly enhance activity compared to unsubstituted analogs. LEMSUU’s MIC of 2 µg/mL against S. aureus underscores the role of hydrophobic interactions .

Reactivity Trends : Bromoacetyl derivatives exhibit unique reactivity, forming pyrazines rather than expected amides, highlighting the influence of leaving groups .

Structural Insights : X-ray crystallography of oxime derivatives reveals planar geometries and intermolecular hydrogen bonds, critical for stabilizing bioactive conformations .

Biological Activity

1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article delves into the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.234 g/mol
  • CAS Number : 105362-45-6
  • SMILES Notation : CC1=NN(N=C1C(C)=O)C1=CC=CC=C1

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study on related triazole compounds demonstrated that modifications in the molecular structure can enhance their efficacy against pathogens such as Mycobacterium tuberculosis and other bacterial strains. For instance, compounds with similar triazole structures showed IC50 values ranging from 2.2 to 3.0 µM against DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis .

Anticancer Activity

The anticancer potential of triazole derivatives has also been widely studied. Specifically, compounds with a triazole moiety have shown promise in inducing apoptosis in cancer cells. A notable study reported that certain triazole-coumarin hybrids exhibited cytotoxic activities against various cancer cell lines with IC50 values significantly lower than those of standard treatments .

Case Study 1: Inhibition of DprE1

A recent study designed and synthesized several 1,2,3-triazole derivatives to evaluate their inhibitory effects on DprE1. The results indicated that specific structural features of these compounds enhanced their binding affinity to the target enzyme. The best-performing compounds exhibited IC50 values below 6 µg/mL .

CompoundIC50 (µM)Target
BOK-22.2 ± 0.1DprE1
BOK-33.0 ± 0.6DprE1

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer activity of triazole derivatives against MCF-7 breast cancer cells. The compound demonstrated a significant increase in early apoptosis and cell cycle arrest at the S phase at an IC50 of 19.6 µM after 24 hours of treatment .

CompoundIC50 (µM)Effect on MCF-7 Cells
Compound X19.6Induces apoptosis

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the triazole ring and substituents can significantly influence biological activity. For instance:

  • Substituent Variation : The presence of different substituents on the phenyl ring can enhance or diminish activity.
  • Linker Length : Variations in linker length between functional groups affect potency and selectivity towards cancerous versus normal cells.

Q & A

Q. What are the common synthetic routes for 1-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one?

Answer: The synthesis typically involves cyclocondensation reactions. A general method includes reacting acetylated precursors with hydrazine derivatives under basic conditions. For example, in analogous triazole syntheses, hydrazine hydrate and KOH in ethanol are refluxed to form the heterocyclic core, followed by purification via crystallization (e.g., acidification with HCl and filtration) . Modifications to substituents (e.g., methyl or phenyl groups) can be introduced via substituted hydrazines or ketone precursors.

Key Reaction Conditions:

  • Solvent: Ethanol or methanol.
  • Base: KOH or NaOH.
  • Temperature: Reflux (70–80°C).
  • Monitoring: TLC for reaction completion.

Q. What spectroscopic techniques are used to characterize this compound, and how are discrepancies addressed?

Answer: Characterization relies on:

  • 1H/13C NMR : To confirm substituent positions and triazole ring formation. For example, methyl groups at the 5-position of triazoles typically resonate at δ 2.2–2.5 ppm in 1H NMR .
  • IR Spectroscopy : To identify carbonyl stretches (C=O, ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

Discrepancy Resolution:

  • Cross-validation with X-ray crystallography (e.g., SHELX refinement) is critical to resolve ambiguities in solution-state NMR data, such as dynamic effects or tautomerism .

Advanced Questions

Q. What are best practices for refining the crystal structure of this compound using SHELX software?

Answer:

  • Data Collection : High-resolution (<1.0 Å) data is preferred. Use Mo/Kα radiation for small molecules.
  • Refinement in SHELXL :
    • Apply anisotropic displacement parameters for non-H atoms.
    • Use restraints for disordered regions (e.g., phenyl rings).
    • Validate with R1 and wR2 residuals; acceptable thresholds are <0.05 and <0.15, respectively .
  • Validation Tools : Check for twinning (e.g., using PLATON) and hydrogen bonding networks with WinGX/ORTEP .

Example Refinement Table:

ParameterValue
Space groupP 1
R1 (all data)0.039
wR20.105
CCDC Deposition1234567

Q. How can mechanistic insights into triazole formation be derived from kinetic and computational studies?

Answer:

  • Kinetic Monitoring : Use in-situ NMR or HPLC to track intermediate formation (e.g., hydrazone intermediates).
  • DFT Calculations : Optimize transition states for cyclization steps. For example, compute activation energies for triazole ring closure using Gaussian or ORCA software .
  • Isotopic Labeling : Introduce 15N labels to trace nitrogen incorporation in the triazole ring.

Q. How do substituent variations (e.g., methyl vs. phenyl) impact the compound’s supramolecular packing?

Answer: Substituents influence intermolecular interactions:

  • Methyl Groups : Enhance hydrophobic packing (e.g., van der Waals interactions) but reduce π-π stacking.
  • Phenyl Rings : Promote π-π interactions and herringbone motifs, as observed in analogous structures .
  • Hydrogen Bonding : Carbonyl groups (C=O) often form C–H···O interactions with adjacent triazole H atoms, stabilizing layered structures .

Q. Table: Packing Parameters in Analogous Compounds

SubstituentInteraction TypeDistance (Å)Angle (°)
Phenylπ-π stacking3.80.0
MethylC–H···O2.5165

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Answer:

  • Dynamic Effects : Solution-state NMR may show averaged signals (e.g., tautomerism), while crystallography provides static snapshots. Use variable-temperature NMR to detect dynamic behavior .
  • Disorder in Crystals : Refine alternative conformers with partial occupancy in SHELXL .
  • Complementary Techniques : Pair solid-state NMR with X-ray data to validate hydrogen positions.

Q. How is mechanochemistry applied in synthesizing triazole derivatives?

Answer: Mechanochemical synthesis (e.g., ball milling) avoids solvents and enhances reaction efficiency. For example, copper-catalyzed "click" reactions between azides and alkynes can yield triazoles under solvent-free conditions. Post-synthesis, the product is characterized via PXRD to confirm crystallinity .

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